2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole
Overview
Description
2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of furan, benzothiazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling of the Furan and Benzothiazole Rings: The final step involves coupling the furan and benzothiazole rings through a suitable linker, such as a nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
2-[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole is unique due to its combination of furan, benzothiazole, and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c1-23-16-10-11(20(21)22)6-7-12(16)14-8-9-15(24-14)18-19-13-4-2-3-5-17(13)25-18/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVONGZBBNVKNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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